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Compound of Interest

Compound Name: Homoveratrylamine hydrochloride

CAS No.: 635-85-8

Cat. No.: B158231 Get Quote

Executive Technical Summary
Homoveratrylamine Hydrochloride (3,4-Dimethoxyphenethylamine HCl) is the chloride salt of

a phenethylamine derivative. It serves as a critical "aromatic scaffold" in the synthesis of

isoquinoline alkaloids and major cardiovascular drugs, most notably Verapamil.

Its structural significance lies in the 3,4-dimethoxy substitution pattern.[1] These electron-

donating groups (EDGs) activate the benzene ring, making it highly susceptible to electrophilic

aromatic substitution—specifically cyclization at the para position to the 3-methoxy group

(position 6).[1] This reactivity is the cornerstone of the Pictet-Spengler reaction, allowing for the

rapid construction of tetrahydroisoquinoline cores.[1]
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Property Specification

IUPAC Name
2-(3,4-Dimethoxyphenyl)ethanamine

hydrochloride

CAS (HCl Salt) 635-85-8 (Free base: 120-20-7)

Formula

Molecular Weight 217.69 g/mol

Melting Point 150–153 °C (lit.)[1][2][3][4][5]

Solubility
High: Water, DMSO, Methanol; Low: Et2O,

Hexanes

Molecular Architecture & Electronic Properties
The molecule consists of three distinct structural domains that dictate its chemical behavior:

The Phenethylamine Backbone: A flexible ethyl chain linking the aromatic ring to the amine.

In the HCl form, the nitrogen is protonated (

), increasing stability and water solubility compared to the liquid free base.

The Aromatic Core: The benzene ring is electron-rich due to the resonance effect (+M) of the

two methoxy oxygens.

The 3,4-Dimethoxy Pattern: This specific arrangement directs incoming electrophiles to the

6-position (sterically less hindered than position 2 and electronically activated).[1] This "pre-

programmed" reactivity is vital for ring closure reactions.

Visualization: Chemical Structure & Numbering
The following diagram illustrates the atom numbering used in NMR assignments and reaction

mechanisms.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://cymitquimica.com/cas/120-20-7/
https://pubchem.ncbi.nlm.nih.gov/compound/Homoveratrylamine-hydrochloride
https://pubchemlite.lcsb.uni.lu/e/compound/1988065
https://www.rsc.org/suppdata/ra/c4/c4ra07923j/c4ra07923j1.pdf
https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://cymitquimica.com/cas/120-20-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Homoveratrylamine HCl Structure. Note the C6 position is activated for cyclization.

C1

C2

β-C

C3
(OMe)

C4
(OMe) C5

C6
(Reactive)

α-C NH3+ Cl-Ionic

Click to download full resolution via product page

Spectroscopic Fingerprint (Validation)
For researchers verifying the identity of their starting material, the Proton NMR (

H-NMR) spectrum in DMSO-

provides a distinct fingerprint.[1] The separation of the methoxy signals and the broad
ammonium peak are key quality indicators.

H-NMR Assignment Table (DMSO- , 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b158231?utm_src=pdf-body-img
https://cymitquimica.com/cas/120-20-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

8.00 – 8.30 Broad Singlet 3H

Exchangeable

protons;

indicates salt

formation.[1]

6.85 – 6.90 Multiplet 2H Ar-H (C2, C5)

Aromatic protons

meta/para to

alkyl chain.

6.75
Doublet of

doublets
1H Ar-H (C6)

Aromatic proton

ortho to alkyl

chain.

3.73 Singlet 3H
Methoxy group.

[1]

3.71 Singlet 3H

Methoxy group

(often overlaps

with 3-OMe).[1]

2.95 – 3.05 Multiplet 2H

Methylene

adjacent to

Nitrogen.[1]

2.75 – 2.85 Multiplet 2H
Benzylic

methylene.[1]

IR Spectroscopy Markers:

2800–3000 cm⁻¹: C-H stretching (Alkyl & Aromatic).

~1515 cm⁻¹ & 1590 cm⁻¹: Aromatic ring skeletal vibrations.

1260 cm⁻¹: C-O stretching (Ar-O-C ether linkage).
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Synthetic Utility: The Pictet-Spengler Reaction
The primary utility of Homoveratrylamine is its conversion into tetrahydroisoquinolines. This

occurs via the Pictet-Spengler reaction, where the amine condenses with an aldehyde (or

ketone) to form an imine (Schiff base), which then undergoes acid-catalyzed cyclization.[1]

Mechanism Causality:

Imine Formation: The amine attacks the carbonyl carbon.

Protonation: The imine nitrogen is protonated, increasing the electrophilicity of the iminium

carbon.

Cyclization: The electron-rich C6 position of the aromatic ring attacks the electrophilic

iminium carbon. The 3-OMe group is crucial here; it donates electron density via resonance

to C6, lowering the activation energy for this step.[1]

Visualization: Pictet-Spengler Pathway[1]
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Figure 2: Mechanism of Pictet-Spengler Cyclization utilizing Homoveratrylamine.
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[1][4]

Experimental Protocol: Synthesis of N-
Formylhomoveratrylamine
Before cyclization (in some variations of the Bischler-Napieralski reaction) or as a protection

step, formylation is a standard procedure. This protocol demonstrates the handling of the HCl

salt.[6][7]

Objective: Convert Homoveratrylamine HCl to N-[2-(3,4-dimethoxyphenyl)ethyl]formamide.
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Reagents
Homoveratrylamine HCl (10 mmol, 2.17 g)

Ethyl Formate (Excess, solvent/reagent)

Triethylamine (

, 1.1 eq) to free the base.

Reflux condenser, magnetic stirrer.

Step-by-Step Workflow
Free Base Liberation:

Dissolve 2.17 g of Homoveratrylamine HCl in 20 mL of water.

Add 10 mL of 10% NaOH solution (pH > 10).

Extract with Dichloromethane (DCM) (

mL).

Dry organic layer over

, filter, and evaporate to obtain the free base oil.

Checkpoint: Ensure the oil is pale yellow; dark brown indicates oxidation.

Formylation:

Transfer the oil to a round-bottom flask.[1]

Add 10 mL of Ethyl Formate (acts as reagent and solvent).

Reflux at 55–60 °C for 4–6 hours.

Monitoring: Check TLC (SiO2, EtOAc:Hexane 1:1). The amine spot (baseline/low Rf)

should disappear; the amide spot appears higher.
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Workup:

Evaporate excess ethyl formate under reduced pressure.

The residue will solidify upon cooling (N-formyl derivative MP: ~31–34 °C).

Visualization: Experimental Workflow

Figure 3: Conversion of Homoveratrylamine HCl to Formamide Derivative.
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Quality Control & Safety (E-E-A-T)
Handling the Salt vs. Free Base

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator. If the white

powder turns into a sticky gum, it has absorbed moisture; recrystallize from Ethanol/Ether.

Oxidation: The free base is sensitive to air (oxidation of the amine). Always prepare the free

base immediately before use or store under Argon at 4°C. The HCl salt is stable at room

temperature for years if kept dry.

Safety Profile
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

Toxicology: While structurally related to mescaline, Homoveratrylamine lacks the 5-methoxy

group required for significant hallucinogenic activity, but it should still be handled with

standard PPE (gloves, fume hood) to avoid inhalation of dust.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 71555, Homoveratrylamine hydrochloride. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b158231?utm_src=pdf-body-img
https://www.benchchem.com/product/b158231?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Homoveratrylamine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Whaley, W. M., & Govindachari, T. R. (1951).The Pictet-Spengler Synthesis of
Tetrahydroisoquinolines. Organic Reactions, 6, 151. (Classic mechanism grounding).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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